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Compound of Interest

Compound Name: 1-Amino-2-phenyl-propan-2-ol

Cat. No.: B098868 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 1-Amino-2-phenyl-propan-2-ol, a key

intermediate in pharmaceutical and fine chemical synthesis. This document outlines the

available mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy data,

details the experimental protocols for these analytical techniques, and presents a logical

workflow for the structural elucidation of similar chemical entities.

Spectroscopic Data
The structural confirmation of 1-Amino-2-phenyl-propan-2-ol relies on the complementary

data obtained from mass spectrometry and ¹H NMR spectroscopy. While experimental mass

spectrometry data is available, experimental ¹H NMR data for this specific compound is not

readily found in the public domain. Therefore, a predicted ¹H NMR spectrum is presented for

analytical guidance.

Mass Spectrometry Data
The mass spectrum of 1-Amino-2-phenyl-propan-2-ol was obtained via Gas

Chromatography-Mass Spectrometry (GC-MS). The key quantitative data from the mass

spectrum is summarized in the table below.
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Parameter Value

Molecular Formula C₉H₁₃NO

Molecular Weight 151.21 g/mol

Major Fragment Ions (m/z) Relative Intensity (%)

44 100

77 15

105 10

136 5

151 (M+) Not Observed

Note: The absence of a prominent molecular ion peak (M+) is common for primary amines,

which tend to undergo rapid fragmentation.

Predicted ¹H NMR Data
Due to the unavailability of experimental data, the following ¹H NMR spectral data for 1-Amino-
2-phenyl-propan-2-ol is predicted based on established chemical shift principles. The data is

presented for a deuterated chloroform (CDCl₃) solvent.

Proton Assignment
Predicted Chemical

Shift (ppm)
Multiplicity Integration

-CH₃ (Methyl) ~1.5 Singlet 3H

-CH₂- (Methylene) ~2.8 - 3.2 Multiplet 2H

-NH₂ & -OH (Amine &

Hydroxyl)
Broad singlet 3H

-C₆H₅ (Aromatic) ~7.2 - 7.4 Multiplet 5H

Disclaimer: This is a predicted spectrum and may not perfectly reflect the experimental values.
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Experimental Protocols
The following sections detail the standardized methodologies for acquiring ¹H NMR and mass

spectrometry data for organic compounds such as 1-Amino-2-phenyl-propan-2-ol.

¹H NMR Spectroscopy Protocol
Objective: To obtain a high-resolution proton nuclear magnetic resonance spectrum for

structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

optimal resolution.

Sample Preparation:

Weigh approximately 5-10 mg of the solid 1-Amino-2-phenyl-propan-2-ol sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃) in a clean, dry NMR tube.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the

solution for chemical shift calibration (0 ppm).

Cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity.

Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve

homogeneity.

Acquire the ¹H NMR spectrum using standard acquisition parameters. Key parameters

include:

Pulse angle (e.g., 90°)

Acquisition time (typically 2-4 seconds)
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Relaxation delay (e.g., 1-5 seconds)

Number of scans (typically 8-16 for a concentrated sample)

Process the acquired Free Induction Decay (FID) data by applying a Fourier transform.

Phase the resulting spectrum and perform baseline correction.

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Integrate the peaks to determine the relative ratios of the different types of protons.

Mass Spectrometry Protocol
Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an

Electron Ionization (EI) source is a common setup for this type of analysis.

Sample Preparation:

Prepare a dilute solution of 1-Amino-2-phenyl-propan-2-ol in a volatile organic solvent

(e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.

If necessary, filter the solution to remove any particulate matter.

GC-MS Analysis:

Inject a small volume (typically 1 µL) of the prepared solution into the GC injection port.

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary

column. The column temperature is programmed to ramp up to ensure separation of the

analyte from any impurities.

As the compound elutes from the GC column, it enters the ion source of the mass

spectrometer.

In the EI source, the molecules are bombarded with a high-energy electron beam (typically

70 eV), causing ionization and fragmentation.
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The resulting positively charged ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

A detector records the abundance of each ion, generating a mass spectrum.

Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound.
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Analysis of 1-Amino-2-phenyl-propan-2-
ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b098868#1h-nmr-and-mass-spectrometry-data-of-1-
amino-2-phenyl-propan-2-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b098868?utm_src=pdf-body-img
https://www.benchchem.com/product/b098868#1h-nmr-and-mass-spectrometry-data-of-1-amino-2-phenyl-propan-2-ol
https://www.benchchem.com/product/b098868#1h-nmr-and-mass-spectrometry-data-of-1-amino-2-phenyl-propan-2-ol
https://www.benchchem.com/product/b098868#1h-nmr-and-mass-spectrometry-data-of-1-amino-2-phenyl-propan-2-ol
https://www.benchchem.com/product/b098868#1h-nmr-and-mass-spectrometry-data-of-1-amino-2-phenyl-propan-2-ol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b098868?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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